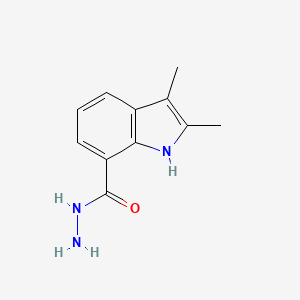

2,3-dimethyl-1H-indole-7-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-dimethyl-1H-indole-7-carbohydrazide: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of functional groups to the indole nucleus often enhances its biological activity and specificity.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 2,3-dimethyl-1h-indole-7-carbohydrazide, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that indole derivatives interact with their targets, leading to changes in the biological activities of these targets . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects of this compound at the molecular and cellular level would be diverse .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-1H-indole-7-carbohydrazide typically involves the reaction of 2,3-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole derivative, followed by dehydration to form the carbohydrazide . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-dimethyl-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole nucleus .

Aplicaciones Científicas De Investigación

Organic Synthesis

Versatile Building Block

2,3-Dimethyl-1H-indole-7-carbohydrazide serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows it to participate in reactions that yield complex compounds used in pharmaceuticals and agrochemicals. The compound's ability to form stable intermediates makes it valuable in multi-step synthetic processes.

| Application | Details |

|---|---|

| Pharmaceuticals | Used to synthesize active pharmaceutical ingredients (APIs). |

| Agrochemicals | Involved in the development of pesticides and herbicides. |

Biological Research

Enzyme Activity and Protein Interactions

The compound is utilized in studies focusing on enzyme activity and protein interactions. It aids researchers in understanding biochemical pathways and identifying potential therapeutic targets. The ability to modify its structure allows for the exploration of various biological activities.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific enzymes involved in cancer pathways. This finding suggests its potential as a lead compound for developing anti-cancer agents.

Drug Development

Lead Compound for Drug Discovery

Research has indicated that this compound shows promise as a lead compound in drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders. Its structural features can be modified to enhance efficacy and selectivity.

| Disease Target | Potential Application |

|---|---|

| Cancer | Development of novel anti-cancer drugs. |

| Neurodegenerative Disorders | Exploration of therapeutic agents for conditions like Alzheimer's disease. |

Material Science

Advanced Materials Development

The unique chemical properties of this compound make it suitable for applications in material science. It is used in the formulation of advanced materials, including polymers and coatings, which exhibit enhanced performance characteristics.

Example Applications

- Coatings: Improved adhesion and durability in industrial coatings.

- Polymers: Development of high-performance polymer composites.

Fluorescent Probes

Biological Imaging Applications

The compound is also employed in the creation of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in cellular biology and medical diagnostics.

Comparación Con Compuestos Similares

2,3-dimethylindole: Lacks the carbohydrazide group, making it less reactive in certain chemical reactions.

1H-indole-3-carbaldehyde: Contains an aldehyde group instead of a carbohydrazide, leading to different reactivity and applications.

Uniqueness: 2,3-dimethyl-1H-indole-7-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its reactivity and potential biological activity. This functional group allows for further modifications and the development of new derivatives with improved properties .

Actividad Biológica

2,3-Dimethyl-1H-indole-7-carbohydrazide (CAS No. 5094-41-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

This compound features an indole core with a hydrazide functional group. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 µg/mL |

| Escherichia coli | 5.00 µg/mL |

| Candida albicans | 10.00 µg/mL |

The low MIC values against MRSA highlight its potential as an effective antibacterial agent, especially in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported the following findings:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values :

- MCF-7: 12.41 µM

- HCT-116: 9.71 µM

- HepG2: 20.19 µM

The compound demonstrated significant cytotoxicity across these cell lines, indicating its potential as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibit cell proliferation by interfering with cell cycle regulation.

- Neuroprotective Effects : Some studies suggest that derivatives of indole compounds can inhibit acetylcholinesterase (AChE), potentially offering neuroprotective benefits against Alzheimer’s disease .

Case Studies and Research Findings

Several studies have documented the biological activity of indole derivatives similar to this compound:

- Study on Antibacterial Activity : A comparative analysis showed that indole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the significance of structural modifications in enhancing efficacy .

- Anticancer Efficacy : Research indicated that modifications at the indole ring could improve selectivity and potency against specific cancer types, suggesting a pathway for developing targeted therapies .

Propiedades

IUPAC Name |

2,3-dimethyl-1H-indole-7-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-6-7(2)13-10-8(6)4-3-5-9(10)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSQFDGLGOOEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(=O)NN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.